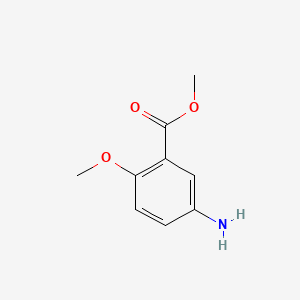

Methyl 5-amino-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXCIPPRCFAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177357 | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-67-1 | |

| Record name | Benzoic acid, 5-amino-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate for Researchers and Drug Development Professionals

Introduction

Methyl 5-amino-2-methoxybenzoate, a substituted aromatic amine, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising an electron-donating amino group and a methoxy group on a benzene ring, coupled with a methyl ester functionality, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and analysis, and insights into its reactivity and applications, particularly within the realm of drug discovery and development. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it a valuable intermediate in the construction of novel pharmaceutical agents and other functional materials. This document aims to serve as a critical resource for researchers and scientists, enabling them to harness the full potential of this multifaceted compound.

Physicochemical Properties

This compound is typically a pale yellow liquid, though it can also be found as a solid or semi-solid, with a boiling point exceeding 327 °C at atmospheric pressure.[1] It is prudent to store this compound in a dark, dry place at temperatures between 2-8°C to maintain its stability.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22802-67-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Pale yellow liquid; also reported as solid or semi-solid | [1][3] |

| Boiling Point | > 327 °C at 760 mmHg | [1][4] |

| Density | 1.179 g/cm³ | [4] |

| Flash Point | 173.3 °C | [4] |

| Refractive Index | 1.55 | [4] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [2][3] |

| Purity | ≥ 97-98% (GC) | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 7.15 (dd, J = 2.1, 1.1 Hz, 1H, CHAr), 6.84 – 6.81 (m, 2H, CHAr), 3.88 (s, 3H, CH₃), 3.83 (s, 3H, CH₃), 3.49 (brs, 2H, NH₂)[5]

-

¹³C NMR (126 MHz, CDCl₃): δ 166.9 (1C), 152.6 (1C), 139.7 (1C), 120.7 (1C), 120.5 (1C), 118.3 (1C), 114.3 (1C), 57.0 (1C), 52.2 (1C)[5]

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₁₂NO₃ [M+H]⁺ (m/z): 182.0812, found: 182.0809[5]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its three primary functional groups: the aromatic amine, the methoxy group, and the methyl ester. The amino group, being a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. It also serves as a nucleophile and can undergo a variety of reactions such as acylation, alkylation, and diazotization.

The presence of both amino and methoxy groups enhances the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of bioactive compounds and pharmaceutical intermediates.[1] For instance, it is utilized in the development of anti-inflammatory and analgesic medications.[1] Its versatile reactivity also extends to the synthesis of dyes, pigments, and agrochemicals like herbicides and pesticides.[1][6]

A key reaction of aromatic amines is diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This intermediate is highly versatile and can be converted to a wide range of functional groups through Sandmeyer and related reactions.[8]

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of Methyl 2-methoxy-5-nitrobenzoate.

Materials:

-

Methyl 2-methoxy-5-nitrobenzoate

-

Ethyl acetate (AcOEt)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve Methyl 2-methoxy-5-nitrobenzoate (e.g., 2.26 g, 10.7 mmol) in ethyl acetate (30 mL).

-

Carefully add 10% Pd/C (e.g., 226 mg) to the solution.

-

Vigorously stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 3.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a bed of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product. This procedure typically results in a quantitative yield of this compound as a white powder.[5]

Caption: Workflow for the synthesis of this compound.

Purification

For many applications, the product obtained from the synthesis protocol is of sufficient purity. However, if further purification is required, standard techniques for the purification of aromatic amines can be employed. These include:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be effective.

-

Column Chromatography: For liquid or solid products, column chromatography on silica gel is a common method. Given the basic nature of the amino group, it is sometimes advantageous to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking and improve separation. Alternatively, amine-functionalized silica can be used as the stationary phase to simplify the purification process.[5]

-

Distillation: For crude amines obtained from reduction reactions, distillation after mixing with an aqueous alkali metal hydroxide solution can be an effective purification method.[1]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [2][3] |

| H319 | Causes serious eye irritation | [2][3] |

| H335 | May cause respiratory irritation | [2][3] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is imperative to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. Its distinct physical and chemical properties, governed by the interplay of its amino, methoxy, and methyl ester functional groups, provide a rich landscape for chemical transformations. This guide has provided a detailed overview of its properties, spectroscopic data, synthesis, and reactivity, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. Adherence to the outlined safety and handling procedures is crucial for its safe and effective application in the laboratory.

References

-

Ryan Scientific. (n.d.). This compound 22802-67-1, Purity 96%. Retrieved from [Link]

-

(n.d.). Aromatic β-sheet foldamers based on tertiary squaramides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. jfda-online.com [jfda-online.com]

- 5. biotage.com [biotage.com]

- 6. byjus.com [byjus.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methyl 5-amino-2-methoxybenzoate CAS number 22802-67-1 details

An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate (CAS No. 22802-67-1)

Introduction

This compound, identified by the CAS Number 22802-67-1, is a substituted aromatic compound of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and organic synthesis. Its molecular architecture, featuring an aniline, a methyl ester, and a methoxy group, bestows upon it a unique combination of reactivity and functionality. These functional groups act as versatile handles for a wide array of chemical transformations, making it a valuable building block for constructing more complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, spectral characteristics, key applications, and essential safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The inherent reactivity and physical behavior of a compound are dictated by its structural and chemical properties. For this compound, these characteristics are pivotal for designing synthetic routes and for its handling and storage. The compound is typically a pale yellow liquid or a solid/semi-solid, reflecting its moderate molecular weight and polarity.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 22802-67-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale yellow liquid or Solid/Semi-solid | [1][2][3] |

| Boiling Point | > 327 °C (at 760 mmHg) | [1] |

| Purity | ≥ 97-98% (by GC) | [1][2] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place | [1][2][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common and logical approach is the nitration of Methyl 2-methoxybenzoate followed by the selective reduction of the nitro group.

Causality in Experimental Design:

-

Nitration Step: The methoxy group (-OCH₃) and the methyl ester (-COOCH₃) are the directing groups on the benzene ring. The methoxy group is a strong activating, ortho-, para-director, while the ester is a deactivating, meta-director. The nitration reaction (using a mixture of nitric and sulfuric acid) is directed by the powerful -OCH₃ group, leading to substitution primarily at the para position (position 5) due to steric hindrance at the ortho position.

-

Reduction Step: The subsequent reduction of the nitro group to an amine is a critical transformation. Various reducing agents can be employed, such as catalytic hydrogenation (H₂/Pd/C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is often preferred as it is a "cleaner" reaction, typically yielding the product in high purity with water as the only byproduct.

Experimental Protocol: A Plausible Synthetic Pathway

-

Step 1: Nitration of Methyl 2-methoxybenzoate

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add Methyl 2-methoxybenzoate dropwise with stirring.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product, Methyl 5-nitro-2-methoxybenzoate.

-

Filter, wash with cold water until neutral, and dry the solid product.

-

-

Step 2: Reduction of Methyl 5-nitro-2-methoxybenzoate

-

Dissolve the synthesized nitro compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

Caption: A plausible two-step synthesis of this compound.

Spectroscopic Data and Structural Elucidation

Structural confirmation is paramount in synthesis. The following table outlines the expected spectroscopic signatures for this compound, which are crucial for its identification and purity assessment.

| Spectroscopic Method | Expected Signature |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm).- Amine Protons (NH₂): A broad singlet, chemical shift can vary.- Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.- Methyl Ester Protons (-COOCH₃): A sharp singlet around 3.9 ppm. |

| ¹³C NMR | - Ester Carbonyl (C=O): Signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 110-160 ppm.- Methoxy Carbon (-OCH₃): Signal around 55-60 ppm.- Methyl Ester Carbon (-COOCH₃): Signal around 50-55 ppm. |

| IR Spectroscopy (cm⁻¹) | - N-H Stretch: Two characteristic bands for the primary amine around 3300-3500 cm⁻¹.- C-H Stretch (aromatic/aliphatic): Signals around 2850-3100 cm⁻¹.- C=O Stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.- C-O Stretch (ether/ester): Strong bands in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 181.19). |

Applications in Research and Development

The trifunctional nature of this compound makes it an exceptionally versatile intermediate.[1] Its primary value lies in its role as a scaffold upon which greater molecular complexity can be built.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, opening pathways to a vast number of derivatives. It has been utilized in the development of anti-inflammatory and analgesic medications.[1]

-

Biochemical Research: Researchers use this molecule and its derivatives as probes in studies involving enzyme inhibition and protein interactions, which are fundamental to understanding complex biological pathways.[1]

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a general building block. The interplay of its functional groups allows for regioselective reactions, enabling chemists to create novel compounds with specific, tailored properties.[1]

-

Material Science and Agrochemicals: Its structural motifs are also relevant in material science for creating polymers with enhanced thermal stability and in agricultural chemistry for formulating more effective herbicides and pesticides.[1]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-amino-2-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-amino-2-methoxybenzoate (CAS: 22802-67-1), a key intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, data interpretation grounded in established spectroscopic principles, and visual aids to elucidate structural assignments and analytical workflows. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized to ensure scientific integrity and practical utility.

Foundational Overview: The Importance of Spectroscopic Characterization

This compound is a multifunctional aromatic compound whose synthetic utility is contingent upon unambiguous structural verification and purity assessment. Its molecular architecture, featuring an amino group, a methoxy ether, and a methyl ester on a benzene ring, presents a distinct spectroscopic fingerprint. An integrated analytical approach utilizing NMR, IR, and MS is not merely a procedural step but a necessary validation system. This guide elucidates how these techniques collectively provide a detailed and confirmatory structural analysis, crucial for regulatory compliance and reproducible scientific outcomes.

Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ), spin-spin coupling (J), and signal integration are fundamental to assigning the precise location of each proton and carbon atom.

Causality in Experimental Protocol Design

The choice of solvent and magnetic field strength are critical experimental parameters that directly impact data quality.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample concentration of 5-10 mg in 0.6 mL of deuterated chloroform (CDCl₃) is standard for routine analysis. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single, easily identifiable residual solvent peak. For compounds with limited solubility or to observe exchangeable protons (like NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended. Higher field strengths increase signal dispersion and resolution, which is crucial for resolving the complex spin systems in substituted aromatic rings.

-

¹H NMR Acquisition: A standard acquisition involves 8-16 scans with a 30° pulse angle and a 1-second relaxation delay. This ensures a quantitative spectrum with a high signal-to-noise ratio in a minimal amount of time.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum to a series of singlets, where each unique carbon environment is represented by a single peak.

¹H NMR Data: Analysis and Interpretation

While a publicly archived, peer-reviewed ¹H NMR spectrum for this compound is elusive, a highly accurate prediction can be formulated by analyzing structurally similar isomers. For instance, the isomer Methyl 2-amino-5-methoxybenzoate shows aromatic signals between δ 6.63 and 7.35 ppm and two distinct methyl singlets at δ 3.88 and 3.76 ppm[1].

For the target molecule, This compound , the following proton assignments are anticipated:

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 (ortho to -NH₂) | ~7.15 | d | ~2.9 | 1H |

| H-3 (ortho to -OCH₃) | ~6.90 | d | ~8.7 | 1H |

| H-4 (ortho to -NH₂) | ~6.30 | dd | ~8.7, 2.9 | 1H |

| NH₂ (amine) | ~3.7 (variable) | br s | - | 2H |

| COOCH₃ (ester methyl) | ~3.87 | s | - | 3H |

| OCH₃ (ether methyl) | ~3.78 | s | - | 3H |

Expert Interpretation:

-

The three aromatic protons create a distinct AMX spin system. The H-4 proton is expected to be the most shielded (lowest ppm) due to the strong electron-donating effects of the para-amino and ortho-methoxy groups.

-

The two methyl groups (ester and ether) will appear as sharp singlets, with the ester methyl typically resonating slightly downfield.

-

The amine (NH₂) protons will present as a broad singlet, the chemical shift and broadness of which are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Data: A Predictive Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~167.5 |

| C-2 (C-OCH₃) | ~156.0 |

| C-5 (C-NH₂) | ~144.2 |

| C-1 (C-COOCH₃) | ~116.5 |

| C-3 | ~117.8 |

| C-6 | ~112.3 |

| C-4 | ~104.5 |

| OCH₃ (ether) | ~55.7 |

| COOCH₃ (ester) | ~51.9 |

Expert Interpretation:

-

The ester carbonyl carbon is the most deshielded, appearing at the lowest field.

-

The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-5) atoms are significantly downfield compared to the other aromatic carbons.

-

The remaining aromatic carbons (C-1, C-3, C-4, C-6) have their chemical shifts modulated by the combined electronic effects of the three substituents, leading to a well-dispersed pattern that is unique to this substitution pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at the rapid and definitive identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Protocol for High-Integrity IR Analysis

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets. ATR requires minimal sample preparation, avoids potential moisture contamination from KBr, and provides excellent reproducibility. A small amount of the solid is simply placed on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected IR Absorption Bands and Interpretation

The IR spectrum of this compound will be dominated by absorptions from its amine, ester, ether, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3480–3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium (two bands) |

| 3080–3010 | C-H Stretch | Aromatic | Medium-Weak |

| 2995–2850 | C-H Stretch | CH₃ (Methyl) | Medium |

| ~1705 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| ~1620, ~1510 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1230, ~1030 | C-O Stretch (Asymmetric & Symmetric) | Aryl Ether & Ester | Strong |

Expert Interpretation:

-

The definitive presence of a primary amine is confirmed by the characteristic two-band N-H stretch.

-

A very strong and sharp absorption around 1705 cm⁻¹ is the most prominent feature and is diagnostic for the ester carbonyl group. Its position indicates conjugation with the aromatic ring.

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands, but the strong C-O and C-N stretching vibrations provide further corroborative evidence for the assigned structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Rationale for Method Selection

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for initial analysis. It is a "soft" ionization technique that typically yields an intense protonated molecular ion [M+H]⁺, directly confirming the molecular weight. For fragmentation studies, Electron Ionization (EI) at 70 eV is the classic approach that provides reproducible and library-searchable fragmentation patterns.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal. It can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula C₉H₁₁NO₃ gives a monoisotopic mass of 181.0739 Da.

-

Molecular Ion Peak:

-

ESI-MS: Expect a strong peak for the protonated molecule [M+H]⁺ at m/z 182.0812 .

-

EI-MS: Expect the molecular ion M⁺˙ at m/z 181.0739 . This peak should be prominent due to the stability of the aromatic system.

-

-

Key Fragmentation Pathways (EI): The fragmentation pattern is a logical process of breaking the weakest bonds or forming the most stable fragments.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Expert Interpretation:

-

The most characteristic fragmentation for a methyl benzoate derivative is the loss of the methoxy radical (•OCH₃) to form a highly stable acylium cation. Therefore, a base peak or a very intense peak at m/z 150 is predicted.

-

Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common secondary fragmentation, which would yield a fragment at m/z 122 .

-

The loss of a methyl radical (•CH₃) from the ether group to give a fragment at m/z 166 is also a plausible pathway.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical system. NMR defines the precise connectivity of the C-H framework, IR spectroscopy confirms the presence of all key functional groups (amine, ester, ether, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. While a complete, peer-reviewed dataset for this specific molecule is not consolidated in the public domain, the combination of comparative data from isomers and well-established spectroscopic principles provides an authoritative and trustworthy guide for its characterization. This integrated approach ensures the highest level of scientific integrity for researchers utilizing this versatile chemical intermediate.

References

Sources

A Technical Guide to the Potential Biological Activities of Methyl 5-amino-2-methoxybenzoate Derivatives

An in-depth technical guide by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural scaffold of benzoic acid and its derivatives has long been a cornerstone in the development of therapeutic agents, owing to its presence in numerous biologically active natural products.[1][2] This guide focuses on a specific, promising class of these compounds: Methyl 5-amino-2-methoxybenzoate derivatives. We will delve into the scientific underpinnings of their potential biological activities, moving beyond a mere listing of facts to explain the causal relationships behind their observed effects and the experimental designs used to validate them. This document is structured to provide not only a comprehensive overview of the current state of research but also actionable, field-proven protocols for researchers looking to explore this chemical space.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with methoxy, amino, and methyl ester functional groups.[3] Its molecular structure provides a versatile template for chemical modification, allowing for the synthesis of a diverse library of derivatives. The strategic placement of these functional groups—an electron-donating amino group and a methoxy group—influences the molecule's electronic properties and its potential interactions with biological targets. This inherent chemical tractability, combined with the established pharmacological importance of the broader benzoate family, provides a strong rationale for its investigation in drug discovery.[1]

Anticancer Potential: Targeting the Hallmarks of Malignancy

Derivatives of benzoic acid have demonstrated significant potential as anticancer agents by targeting the unregulated cell division that characterizes cancer.[1][2] Research suggests that these compounds can selectively induce cell death in cancer cells through various mechanisms.

Mechanistic Insights: How They Work

-

Induction of Apoptosis via Mitochondrial Targeting: A key strategy in cancer therapy is to exploit the unique metabolic state of tumor cells. Cancer cells often exhibit an abnormally elevated mitochondrial transmembrane potential, making their mitochondria a prime target.[4] Certain benzoic acid derivatives, particularly when coupled with a lipophilic cation like triphenylphosphonium, can selectively accumulate within these energized mitochondria. This accumulation disrupts the oxidative phosphorylation system, leading to a decrease in ATP production and an increase in energy stress, which ultimately triggers programmed cell death, or apoptosis.[4]

-

Potentiation of Conventional Therapies: Some benzoic acid derivatives can enhance the efficacy of standard treatments like chemotherapy and radiation.[5] One proposed mechanism is the inhibition of the enzyme tyrosinase. Another involves the activation of the nuclear xenobiotic receptor PXR/SXR, which can modulate the expression of cell cycle proteins and thereby enhance apoptotic cell death induced by other anticancer agents.[5]

-

Direct Cytotoxicity: The core benzoic acid scaffold itself can exhibit cytotoxic effects. For instance, sodium benzoate has been shown to induce apoptosis in colon cancer cells, mediated through the activation of the NF-κB signaling pathway.[6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability and screening for cytotoxic compounds.[7][8] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., HCT-15, COLO-205 for colorectal cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general workflow for screening anticancer compounds and a simplified representation of a mitochondrial-mediated apoptosis pathway.

Caption: High-throughput in vitro screening workflow for anticancer derivatives.

Caption: Simplified mitochondrial pathway of apoptosis induced by benzoate derivatives.

Antimicrobial Activity: A Renewed Avenue

With the rise of antimicrobial resistance, the discovery of new antibacterial agents is critical. This compound has been identified as a potential antibacterial compound.[3]

Mechanism of Action: DNA Interaction

The proposed mechanism for its antibacterial action is the inhibition of bacterial growth through binding to DNA, which prevents transcription.[3] The selectivity for bacterial cells over mammalian cells is attributed to its ability to penetrate the bacterial cell membrane, a process that does not occur as readily in mammalian cells.[3]

Quantitative Data: Antimicrobial Efficacy

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[10]

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | Data Placeholder | [Source] |

| Derivative B | Escherichia coli | Data Placeholder | [Source] |

| Derivative C | Pseudomonas aeruginosa | Data Placeholder | [Source] |

| (Note: This table is illustrative. Specific MIC values would need to be determined experimentally.) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a quantitative manner.[10][11][12]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]

Visualization of Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Potential: A Frontier in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[14][15] Compounds that can protect neurons from damage and death are of significant therapeutic interest. The benzoate scaffold is being explored for such neuroprotective effects.[16]

Rationale and Mechanism: Modulating Neuronal Excitotoxicity

A key pathological process in neurodegeneration is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This process often involves the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of calcium ions that triggers cell death pathways.[17] The development of NMDA receptor antagonists is a therapeutic strategy to mitigate this damage.[14] While direct evidence for this compound derivatives is emerging, related heterocyclic structures like benzoxazoles and benzothiazoles have shown promise in this area, suggesting a viable research direction.[18][19]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to screen for neuroprotective activity is to challenge a neuronal cell line (e.g., SH-SY5Y) with an oxidative stressor like hydrogen peroxide (H₂O₂) and measure the ability of a test compound to prevent cell death.[20][21]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate medium until they reach 80-90% confluency.

-

Seeding and Pre-treatment: Seed the cells into a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test derivatives for 1-2 hours.[21][22]

-

Induction of Oxidative Stress: Introduce a neurotoxic agent, such as H₂O₂, to the wells (excluding the negative control wells) to induce oxidative stress and cell death.

-

Incubation: Co-incubate the cells with the test compounds and H₂O₂ for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay, as described in the anticancer section.

-

Data Analysis: Compare the viability of cells treated with the derivative and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Visualization of Experimental Workflow

Caption: Experimental workflow for assessing in vitro neuroprotective activity.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The evidence points towards significant potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of the core molecule allows for fine-tuning of its pharmacological properties to enhance potency and selectivity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a wider range of biological targets. Elucidating detailed structure-activity relationships (SAR) will be crucial for optimizing lead compounds. Furthermore, promising candidates identified through in vitro screens must be advanced to more complex preclinical models to validate their efficacy and safety profiles.

References

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

-

Catalan, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. Retrieved from [Link]

- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.

- Jubeh, B., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

-

Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Retrieved from [Link]

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- Parbhane, M., et al. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

-

Mishchenko, E., et al. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs. Retrieved from [Link]

-

NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

-

Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

- Google Patents. (n.d.). US8198328B2 - Treatment of cancer using benzoic acid derivatives.

-

Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

-

NIH. (2018). Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. Retrieved from [Link]

-

PubMed. (n.d.). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Patsnap Synapse. (2024). What is Sodium Benzoate used for?. Retrieved from [Link]

-

PMC. (n.d.). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Sodium Benzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubMed. (2008). [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole. Retrieved from [Link]

-

PMC. (n.d.). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Retrieved from [Link]

-

NCBI. (2007). [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Retrieved from [Link]

-

MDPI. (2024). Biological Activities and Potential Applications of Phytotoxins. Retrieved from [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino-2-methoxy-benzoic acid methyl ester | 22802-67-1 | FA55657 [biosynth.com]

- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

- 6. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 8. ijcrt.org [ijcrt.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apec.org [apec.org]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is Sodium Benzoate used for? [synapse.patsnap.com]

- 17. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent [pubmed.ncbi.nlm.nih.gov]

- 19. [11C]2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 22. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

Safety, handling, and storage guidelines for Methyl 5-amino-2-methoxybenzoate

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 5-amino-2-methoxybenzoate

Introduction: this compound is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a primary aromatic amine group, places it in a class of compounds that requires rigorous and informed safety protocols. While indispensable in research and development, the potential hazards associated with aromatic amines necessitate a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring personnel safety and experimental integrity.

Section 1: Compound Identification and Key Properties

A precise understanding of a chemical's properties is the foundation of its safe management. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 22802-67-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Physical Form | Liquid, Solid, Semi-solid, or Lump | |

| Boiling Point | 329.6 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8 °C |

Section 2: Hazard Identification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded. Beyond the immediate classifications, its identity as a primary aromatic amine (PAA) warrants a broader toxicological consideration.

GHS Classification

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/vapors.[5] P280: Wear protective gloves/eye protection.[5][6] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Expert Toxicological Perspective: The Aromatic Amine Class

The specified H-statements for this compound point to its irritant properties. However, as experienced scientists, we must look beyond the compound-specific data to the broader class of primary aromatic amines. PAAs are known for a range of more severe potential health effects that may not be fully elucidated for every specific analogue but should be assumed as a precautionary principle.

-

Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[7]

-

Systemic Toxicity: This class of compounds is associated with risks of carcinogenicity and mutagenicity, impacting the health of occupationally exposed workers.[8][9]

-

Environmental Hazard: Aromatic amines and their degradation products can be highly toxic to aquatic life, underscoring the need for meticulous waste disposal protocols to prevent environmental contamination.[7][8]

Therefore, all handling protocols must be designed to prevent any direct contact, inhalation, or environmental release.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered approach, prioritizing engineering controls and supplementing them with robust PPE and standardized procedures.

Engineering Controls: The Primary Barrier

All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is non-negotiable and serves as the primary defense against inhalation of dust or vapors.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the essential last line of defense. The selection and use of PPE must be deliberate and procedural.

-

Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[10] Never touch surfaces outside the fume hood (e.g., door handles, pens, keyboards) with contaminated gloves.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. When there is a risk of splashing, a full face shield should be worn in addition to goggles.[10]

-

Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: For weighing and transferring solid material where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be required, in addition to the fume hood, based on institutional risk assessment.

Caption: PPE Selection, Donning, and Doffing Workflow.

Step-by-Step Handling Protocols

Protocol 3.3.1: Weighing and Dispensing Solid this compound

-

Preparation: Ensure the chemical fume hood is operational. Place a weigh boat on an analytical balance inside the hood.

-

Don PPE: Follow the donning sequence outlined in the diagram above.

-

Dispensing: Carefully open the main container. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat. Close the main container immediately.

-

Tare and Weigh: Record the weight.

-

Transfer: Carefully transfer the weighed solid to your reaction vessel.

-

Cleanup: Dispose of the weigh boat and any contaminated wipes in a dedicated solid hazardous waste container located inside the fume hood.

-

Doff PPE: Follow the doffing sequence before leaving the work area.

Section 4: Storage and Stability Management

The stability and integrity of this compound are directly dependent on its storage conditions. Improper storage can lead to degradation, impurity formation, and compromised experimental results.

Optimal Storage Conditions

| Parameter | Guideline | Rationale & Causality |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential side reactions over time. |

| Atmosphere | Sealed under inert gas (e.g., Argon, Nitrogen) | The amine functional group is susceptible to oxidation. An inert atmosphere prevents this oxidative degradation.[1] |

| Light | Keep in a dark place; use amber or opaque containers. | Aromatic compounds, especially those with amino groups, can be light-sensitive. UV or high-energy light can catalyze degradation, leading to discoloration and impurities.[11][12][13] |

| Container | Tightly sealed, chemically compatible container. | Prevents contamination from atmospheric moisture and gases.[14] |

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be segregated from the following:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

-

Strong Acids: Can cause exothermic neutralization reactions.[2]

Caption: Chemical Receipt and Storage Workflow.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill Response Protocol

The response to a spill is dictated by its scale.

Caption: Spill Response Decision Tree.

Small Spill Cleanup (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material like vermiculite or sand.[15]

-

Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

-

Wipe the area with a cloth dampened with soap and water, and place the cloth in the waste container.

-

Dispose of all materials as hazardous waste.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6][15]

-

Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste.

-

Compliance: Do not dispose of this chemical down the drain.[15] All disposal must be in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures and to schedule a waste pickup.[15] The environmental toxicity of aniline derivatives makes proper disposal a critical responsibility.[16]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a disciplined and knowledgeable approach. By understanding its properties, adhering to a hierarchy of controls, utilizing appropriate PPE, maintaining stringent storage conditions, and being prepared for emergencies, researchers can effectively mitigate risks. This commitment to safety ensures not only the well-being of laboratory personnel but also the integrity of the scientific work being conducted.

References

-

A-Z of Chemicals. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

-

CoLab. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Retrieved from [Link]

-

Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). CHEMOS GmbH & Co. KG. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater. Retrieved from [Link]

-

Wikipedia. (n.d.). Vesamicol. Retrieved from [Link]

-

WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl 2-amino-5-methoxybenzoate, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 4. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.se [fishersci.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 10. international.skcinc.com [international.skcinc.com]

- 11. rawsource.com [rawsource.com]

- 12. lfatabletpresses.com [lfatabletpresses.com]

- 13. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. benchchem.com [benchchem.com]

- 16. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A-Comprehensive Guide to the Synonyms of Methyl 5-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical literature and drug discovery, precise communication is paramount. The ability to identify a chemical entity unequivocally, regardless of the nomenclature used, is fundamental to successful research and development. This guide provides an in-depth exploration of the key synonyms for Methyl 5-amino-2-methoxybenzoate, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. As a senior application scientist, this paper aims to not only list these synonyms but also to provide the underlying logic and context for their use, ensuring clarity and preventing potential ambiguity in your work.

The Core Structure: Understanding this compound

At its heart, this compound is a substituted aromatic compound. Its structure, characterized by a benzene ring with methoxy, amino, and methyl ester functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1] The precise arrangement of these groups is critical to its chemical properties and biological activity in downstream applications.

A frequent point of confusion arises from its structural isomer, Methyl 2-amino-5-methoxybenzoate. While both share the same molecular formula, the positions of the amino and methoxy groups are swapped. This seemingly minor difference leads to distinct chemical properties and, consequently, different applications. Therefore, meticulous attention to the numbering of the substituents is crucial. This guide will focus exclusively on the 5-amino-2-methoxy isomer.

Deconstructing the Names: A Systematic Approach

The various names used for this compound stem from different chemical naming conventions. Understanding these systems provides a framework for recognizing and correctly identifying the compound in diverse sources.

IUPAC Nomenclature: The Systematic Standard

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For this compound, the IUPAC name is This compound . This name is derived by identifying the parent structure as benzoic acid, with the substituents named and numbered according to IUPAC rules.

CAS Registry Number: A Unique Identifier

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 22802-67-1 .[2] This number is an invaluable tool for searching chemical databases and literature, as it provides an unambiguous way to identify the compound, regardless of the name used.

Common and Trivial Names: The Language of the Lab

In addition to systematic names, many chemicals are known by common or trivial names. These names are often shorter and more convenient for everyday use in the laboratory. For this compound, a prevalent common name is 5-Amino-2-methoxy-benzoic acid methyl ester .[1] Another frequently encountered synonym is methyl 5-amino-o-anisate .[3] The term "o-anisate" refers to an ester of o-anisic acid (2-methoxybenzoic acid).

A Comprehensive Tabulation of Synonyms

To facilitate quick reference, the following table summarizes the key synonyms and identifiers for this compound.

| Identifier Type | Identifier | Source/Context of Use |

| IUPAC Name | This compound | Formal chemical literature, publications |

| CAS Registry Number | 22802-67-1 | Chemical databases, regulatory documents, procurement |

| Common Name | 5-Amino-2-methoxy-benzoic acid methyl ester | Chemical supplier catalogs, research articles[1] |

| Alternative Name | methyl 5-amino-o-anisate | Chemical literature, supplier catalogs[3] |

| Alternative Name | 2-Methoxy-5-aminobenzoic acid methyl ester | Chemical databases and suppliers[3] |

| Alternative Name | methyl 5-azanyl-2-methoxy-benzoate | Less common, found in some chemical databases[3] |

| Alternative Name | 4-Amino-2-(methoxycarbonyl)anisole | Less common, found in some chemical databases[3] |

| Alternative Name | 4-Methoxy-3-(methoxycarbonyl)aniline | Less common, found in some chemical databases[3] |

| Linear Formula | C9H11O3N1 | Chemical supplier catalogs[2] |

The Isomeric Caveat: Distinguishing from Methyl 2-amino-5-methoxybenzoate

As previously mentioned, the potential for confusion with the isomer Methyl 2-amino-5-methoxybenzoate is significant. This compound has a distinct CAS Registry Number of 2475-80-1 .[4] Its IUPAC name clearly indicates the different substitution pattern. In practical terms, this structural difference can lead to vastly different outcomes in a synthetic sequence. Therefore, it is imperative to verify the CAS number when sourcing this chemical to ensure the correct isomer is obtained.

Application Context: Where Synonyms Appear

The choice of synonym often depends on the context. In formal scientific publications, the IUPAC name is generally preferred for its precision. Chemical suppliers, on the other hand, may use a variety of common names and alternative names in their catalogs to cater to a broader audience and improve searchability.[1][2] Databases like PubChem and ChemicalBook often list a comprehensive set of synonyms to aid in exhaustive literature and data searches.[3][4]

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[1][5] It is also utilized in the production of dyes, pigments, and agrochemicals.[1][5] In these contexts, different synonyms might be encountered in patents, manufacturing protocols, and regulatory filings.

Visualizing the Nomenclature

To visually represent the relationship between the core chemical structure and its various identifiers, the following diagram is provided.

Caption: Relationship between the core chemical and its key synonyms.

Conclusion: Ensuring Precision in Chemical Communication

A thorough understanding of the various synonyms for this compound is essential for any scientist working with this compound. By familiarizing oneself with the IUPAC name, CAS number, and common trivial names, researchers can navigate the chemical literature and supplier databases with confidence and accuracy. This guide serves as a comprehensive reference to aid in this endeavor, ultimately contributing to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck KGaA.

-

Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex International, Inc.

-

Sigma-Aldrich. Methyl 2-amino-5-methoxybenzoate. Merck KGaA.

-

SynHet. methyl2-[(2-cyanoacetyl)amino]-5-methoxybenzoate. SynHet.

-

PharmaCompass. Methyl 2-methoxy-5-aminosulfonylbenzoate. PharmaCompass.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.

-

MySkinRecipes. This compound. MySkinRecipes.

-

ChemicalBook. 22802-67-1(methyl 5-amino-o-anisate). ChemicalBook.

Sources

An In-Depth Technical Guide to the Functional Groups of Methyl 5-amino-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a versatile intermediate stems from the distinct reactivity profiles of its three key functional groups: a primary aromatic amine, a methoxy ether, and a methyl ester.[1] This guide provides a comprehensive analysis of these functional groups, detailing their spectroscopic signatures, chemical reactivity, and the interplay of their electronic effects. The strategic manipulation of these groups allows for the construction of more complex molecular architectures, making this compound a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

Molecular Structure and Functional Group Overview

The structural arrangement of the functional groups on the benzene ring dictates the overall chemical personality of this compound. The amine and methoxy groups are ortho-para directing activators, while the methyl ester is a meta-directing deactivator. The interplay of these electronic influences governs the regioselectivity of further chemical transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is paramount for its identification and for monitoring the progress of reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons are particularly sensitive to the electronic effects of the substituents.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Methoxy (-OCH₃) | 3.76 | Singlet | - |

| Ester Methyl (-COOCH₃) | 3.88 | Singlet | - |

| Amine (-NH₂) | 5.37 | Broad Singlet | - |

| Aromatic H-6 | 6.63 | Doublet | 8.8 |

| Aromatic H-4 | 6.95 | Doublet of Doublets | 8.8, 3.1 |

| Aromatic H-3 | 7.35 | Doublet | 3.1 |

| Data obtained from ChemicalBook.[1] |

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.

| Carbon | Typical Chemical Shift (δ) ppm |

| Methoxy (-OCH₃) | ~55-60 |

| Ester Methyl (-COOCH₃) | ~50-55 |

| Aromatic C-5 (C-NH₂) | ~140-150 |

| Aromatic C-2 (C-OCH₃) | ~155-165 |

| Aromatic C-1 (C-COOCH₃) | ~120-130 |

| Aromatic C-3 | ~110-120 |

| Aromatic C-4 | ~115-125 |

| Aromatic C-6 | ~100-110 |

| Ester Carbonyl (C=O) | ~165-175 |

| Estimated ranges based on typical values for similar structures.[2][3] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands for primary amine) |

| Amine (-NH₂) | N-H Bend | 1580-1650 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Ring | C-H "oop" Bend | 675-900 |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| Ester (-COOCH₃) | C=O Stretch | 1715-1735 |

| Ester (-COOCH₃) | C-O Stretch | 1150-1300 |

| Based on standard IR correlation tables.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 181. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-•OCH₃, m/z 150) or the entire methoxycarbonyl group (-•COOCH₃, m/z 122).

Chemical Reactivity and Synthetic Applications

The three functional groups of this compound offer a rich platform for a variety of chemical transformations.

The Aromatic Amine Group

The primary aromatic amine is a versatile functional handle for a range of reactions, including acylation and diazotization.

The amine group can be readily acylated with reagents such as acetic anhydride or acetyl chloride to form the corresponding amide. This transformation is often employed to protect the amine group or to introduce new structural motifs.

Experimental Protocol: N-Acetylation of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from general procedures for the N-acylation of aromatic amines.[5]

Caption: Experimental workflow for the N-acylation of this compound.

The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] These diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups via the Sandmeyer reaction, which utilizes copper(I) salts as catalysts.[7] This allows for the introduction of halides (Cl, Br), cyanide, and other groups onto the aromatic ring.[8]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Conceptual)

-